![molecular formula C11H18N2O B11902341 6,12-Diazadispiro[4.1.4.2]tridecan-13-one CAS No. 142439-21-2](/img/structure/B11902341.png)
6,12-Diazadispiro[4.1.4.2]tridecan-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,12-Diazadispiro[4.1.4.2]tridecan-13-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts significant stability and rigidity to the molecule, making it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a suitable diamine and a ketone, followed by cyclization using a strong acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6,12-Diazadispiro[4.1.4.2]tridecan-13-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
6,12-Diazadispiro[4.1.4.2]tridecan-13-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stable spirocyclic structure.
Mécanisme D'action
The mechanism of action of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for precise interactions with molecular targets, potentially leading to high specificity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,12-Diazadispiro[4.1.4.2]tridecan-13-one
- 6,12-Diazadispiro[4.1.4.2]tridecan-14-one
- 6,12-Diazadispiro[4.1.4.2]tridecan-15-one
Uniqueness
This compound stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure provides enhanced stability and rigidity compared to other similar compounds, making it particularly valuable in applications requiring robust molecular frameworks.
Propriétés
Numéro CAS |
142439-21-2 |
|---|---|
Formule moléculaire |
C11H18N2O |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
6,12-diazadispiro[4.1.47.25]tridecan-13-one |
InChI |
InChI=1S/C11H18N2O/c14-9-10(5-1-2-6-10)13-11(12-9)7-3-4-8-11/h13H,1-8H2,(H,12,14) |
Clé InChI |
VAXXLKHCBXACAP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C(=O)NC3(N2)CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
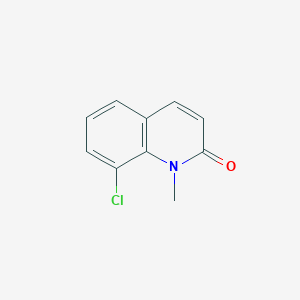
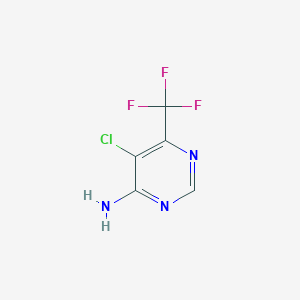
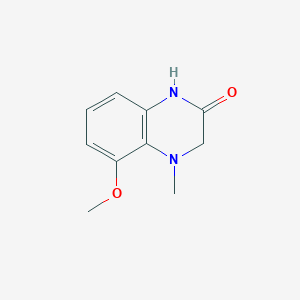
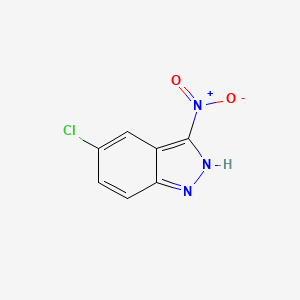
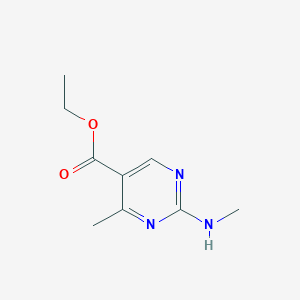
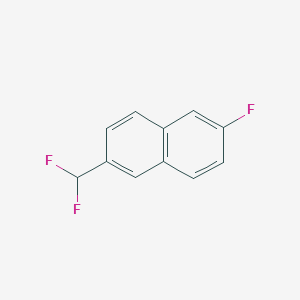

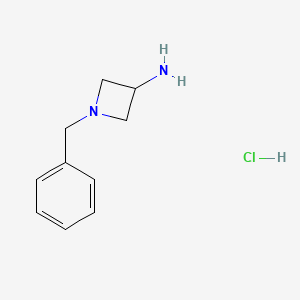
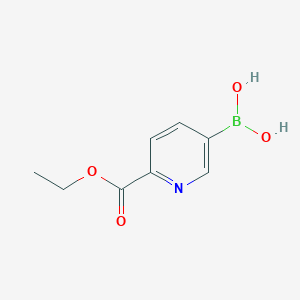

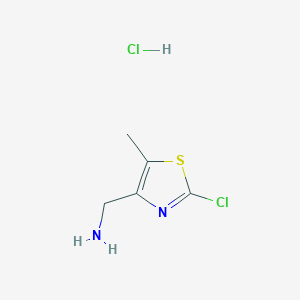
![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
